3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKVHHOLDMWDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: The synthesis begins with the formation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.
Addition of the 4-Chlorophenylmethylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvent-free or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Variations
The target compound is compared to six analogues (Table 1), highlighting key substituent differences and their implications:
Table 1: Structural Comparison of Piperazine-Carboxamide Analogues
Key Differences and Implications
Aryl Group Substitution
- Electron-Withdrawing vs. Analogues with trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, enhancing resistance to oxidative metabolism but reducing solubility . Para-chloro substitution (e.g., ) simplifies steric interactions compared to the target’s meta-substituted aryl group, which may influence binding affinity in biological targets .
Piperazine Core Modifications
- N-Tosyl vs. Carboxamide: The tosyl group in the target compound introduces a sulfonamide moiety, which is more electron-withdrawing than standard carboxamides. Pyrimidinyl () or phenyl () substituents on the piperazine nitrogen alter π-π stacking capabilities and steric bulk, impacting target selectivity .
Conformational and Crystallographic Insights
- Piperazine Ring Conformation :
- Hydrogen-Bonding Networks :
- Analogues like N-(2-chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () form extensive intermolecular hydrogen bonds, enhancing crystalline stability. The target’s tosyl group may similarly participate in H-bonding, though its sulfonamide group could reduce flexibility compared to carboxamides .
Biological Activity
The compound 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thieno ring fused with a pyrimidine structure. The presence of a benzyl group and a chlorophenylmethyl sulfanyl moiety enhances its chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have indicated that certain thieno derivatives possess moderate to strong antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : Additionally, these compounds have demonstrated strong inhibitory effects on urease, which is significant for managing conditions like urinary tract infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the sulfanyl group is particularly important for enhancing biological activity. The following table summarizes key structural features and their associated activities:
| Structural Feature | Activity Type | Importance |
|---|---|---|
| Benzyl Group | Enhances lipophilicity | Facilitates membrane penetration |
| Chlorophenylmethyl Sulfanyl Moiety | Antimicrobial and enzyme inhibition | Critical for interaction with target enzymes |
| Thieno-Pyrimidine Core | Broad spectrum activity | Provides structural stability |
Case Studies
- Antibacterial Evaluation : A study conducted on related thieno derivatives demonstrated their efficacy against Bacillus subtilis and Salmonella typhi, indicating that modifications in the thieno core can lead to enhanced antibacterial properties .
- Enzyme Interaction Studies : Docking studies revealed that the compound binds effectively to AChE and urease active sites. The binding affinity was significantly higher compared to other known inhibitors, suggesting a novel mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
